An In-depth Technical Guide to 5-Fluoro-2-methoxybenzoyl chloride
An In-depth Technical Guide to 5-Fluoro-2-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in synthetic organic chemistry. As a reactive acylating agent, its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective use in a laboratory setting.
Compound Identification and Core Properties
5-Fluoro-2-methoxybenzoyl chloride is a substituted aromatic acyl chloride. The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.
| Identifier | Value |
| CAS Number | 704-03-0[1][2][3][4][5] |
| Molecular Formula | C₈H₆ClFO₂[1][2][3] |
| Molecular Weight | 188.58 g/mol [2][3] |
| Canonical SMILES | COC1=C(C=C(C=C1)F)C(=O)Cl[3][6] |
| InChI | InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3[3][6] |
| InChIKey | HYILYIULOHATGI-UHFFFAOYSA-N[3][6] |
Physicochemical Data
Quantitative physical property data for 5-Fluoro-2-methoxybenzoyl chloride is not extensively reported in readily available literature. However, based on its structure and data from similar compounds, it can be characterized as follows:
| Property | Value | Source/Rationale |
| Physical Form | Liquid at ambient temperature. | Reported by multiple chemical suppliers. |
| Boiling Point | Not available. | As an acyl chloride, it is expected to have a relatively high boiling point and is likely purified by vacuum distillation. |
| Melting Point | Not available. | Likely below ambient temperature. |
| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene). | General reactivity of acyl chlorides. |
| Storage | Store under an inert atmosphere at 2-8°C.[7] Avoid moisture.[2] | Recommended to prevent hydrolysis and degradation. |
Synthesis and Mechanism
The most common and direct method for the preparation of 5-Fluoro-2-methoxybenzoyl chloride is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-methoxybenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Expert Rationale for Reagent Selection:
-
Thionyl Chloride (SOCl₂): A cost-effective and widely used reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.
-
Oxalyl Chloride ((COCl)₂): Often preferred for milder reaction conditions and cleaner reactions. It requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO₂, CO, HCl) are also gaseous. This method is particularly useful for substrates sensitive to the higher temperatures that may be required with thionyl chloride. A patent for a related pharmaceutical process mentions oxalyl chloride and thionyl chloride as suitable chlorinating agents.[8]
Synthetic Workflow Diagram
Caption: Generalized scheme for amide bond formation using the title compound.
Safety, Handling, and Storage
5-Fluoro-2-methoxybenzoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling to ensure laboratory safety.
Hazard Identification
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. [9] |
| H335 | May cause respiratory irritation. [2][9] |
The signal word for this compound is "Danger," and it is represented by the GHS05 pictogram for corrosion.
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Splash-proof chemical safety goggles and a face shield. [10]2. Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.
-
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. [2]Do not use combustible materials like paper towels to clean up spills.
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. [2]
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents. [2]Storage under an inert atmosphere (nitrogen or argon) is highly recommended to maintain the compound's quality.
References
-
5-Fluoro-2-methoxybenzoyl chloride | 704-03-0. (n.d.). BIOFOUNT. Retrieved January 17, 2026, from [Link]
-
MSDS of 5-Fluoro-2-methoxybenzoyl chloride. (2026, January 5). Capot Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (2022). Google Patents.
-
5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. (n.d.). Retrieved January 17, 2026, from [Link]
-
5-fluoro-2-methoxybenzoyl chloride (C8H6ClFO2). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride | C8H4ClF3O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
5-Fluoro-2-methoxybenzenesulfonyl chloride. (n.d.). Oakwood Chemical. Retrieved January 17, 2026, from [Link]
-
5-FLUORO-2-METHOXYBENZOIC ACID. (n.d.). Chongqing Chemdad Co. Retrieved January 17, 2026, from [Link]
-
5-Fluoro-2-methoxybenzaldehyde. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
- Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (2013). Google Patents.
-
Synthesis of p-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. 704-03-0|5-Fluoro-2-methoxybenzoyl chloride|5-Fluoro-2-methoxybenzoyl chloride| -范德生物科技公司 [bio-fount.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. 704-03-0|5-Fluoro-2-methoxybenzoyl chloride| Ambeed [ambeed.com]
- 5. 5-Fluoro-2-Methoxybenzoyl chloride | 704-03-0 [chemicalbook.com]
- 6. PubChemLite - 5-fluoro-2-methoxybenzoyl chloride (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 7. 659737-56-1|2-Fluoro-5-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]
- 8. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
